molecular formula C13H15ClN4O4S B12747226 Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride CAS No. 160518-40-1

Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride

Cat. No.: B12747226
CAS No.: 160518-40-1
M. Wt: 358.80 g/mol
InChI Key: NXZYEKIURKHDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride is a complex organic compound that features an imidazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride typically involves multiple steps, including the formation of the imidazole ring, the introduction of the nitrophenyl group, and the acetamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and imidazole groups allows for diverse interactions with biological targets and chemical reagents .

Biological Activity

Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride is a compound with potential biological significance due to its structural components that include imidazole and nitrophenyl moieties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H15ClN3O3S
  • Molecular Weight : 315.79 g/mol

The structure includes:

  • An acetamide group
  • A nitrophenyl group
  • An imidazole ring

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to Acetamide exhibit activity against various strains of bacteria and fungi. The disc diffusion method has been utilized to evaluate the effectiveness of these compounds against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Acetamide Derivatives

CompoundTarget OrganismMethod UsedInhibition Zone (mm)
Acetamide Derivative 1E. coliDisc Diffusion20
Acetamide Derivative 2S. aureusDisc Diffusion25
Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-Candida albicansAgar Diffusion18

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. For example, certain derivatives demonstrate cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways.

Case Study:
A study evaluated the effects of an imidazole derivative on A549 lung carcinoma cells. The compound showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Imidazole Derivative AA549 (Lung Cancer)15
Imidazole Derivative BMCF7 (Breast Cancer)12
Acetamide DerivativeHCT116 (Colon Cancer)10

Neuroprotective Effects

Recent research has indicated that certain acetamide derivatives possess neuroprotective properties. These compounds may mitigate oxidative stress-induced neuroinflammation, which is critical in neurodegenerative diseases.

Mechanism of Action:
The neuroprotective effects are attributed to the inhibition of microglial activation and reduction of pro-inflammatory cytokines. In vitro studies have demonstrated that these compounds can prevent neuronal death in models of oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Acetamide, N-(4-(((4,5-dihydro-1H-imidazol-2-yl)thio)acetyl)-2-nitrophenyl)-, monohydrochloride?

The compound can be synthesized via a multi-step approach:

  • Step 1 : React a 4,5-dihydro-1H-imidazole-2-thiol derivative with chloroacetyl chloride to form the thioacetyl intermediate.
  • Step 2 : Couple this intermediate to a 2-nitroaniline derivative via nucleophilic aromatic substitution under reflux in glacial acetic acid, monitored by TLC for completion .
  • Step 3 : Purify the product by recrystallization and convert to the monohydrochloride salt using HCl gas in anhydrous ether.
    Characterization should include 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC-PDA : To assess purity (>95% recommended for biological assays).
  • NMR Spectroscopy : Confirm the presence of the nitrophenyl (δ 8.2–8.5 ppm), acetamide (δ 2.1–2.3 ppm), and imidazoline (δ 3.4–3.8 ppm) protons .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+).
  • X-ray Crystallography : Optional for absolute stereochemical confirmation if crystals are obtainable .

Q. What solvents and storage conditions are optimal for maintaining this compound’s stability?

  • Solubility : DMSO or methanol (10–20 mg/mL). Avoid aqueous buffers unless stabilized at pH 4–5.
  • Storage : –20°C under inert gas (argon) to prevent oxidation of the thioether or nitro groups. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to validate shelf life .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction Path Search : Use density functional theory (DFT) to model the nucleophilic substitution at the nitrophenyl ring, identifying transition states and energy barriers. Software like Gaussian or ORCA is recommended .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) may enhance intermediate stability .
  • Machine Learning : Train models on imidazole-thioacetyl coupling reactions (e.g., using data from ) to predict optimal molar ratios and reaction times .

Q. How should researchers resolve contradictions in biological activity data for structurally similar analogs?

  • Case Study : If anticancer activity varies between analogs (e.g., nitro vs. methoxy substituents), perform:
    • SAR Analysis : Compare IC50_{50} values against kinase targets (e.g., EGFR or Bcr-Abl) using molecular docking (AutoDock Vina).
    • Metabolic Stability Assays : Test hepatic microsomal degradation to rule out pharmacokinetic discrepancies .
    • Redox Profiling : Nitro groups may act as prodrugs (reducible to amines in hypoxic tumor environments), altering activity .

Q. What strategies are effective for evaluating the compound’s mechanism of action in complex biological systems?

  • Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify protein targets in treated vs. untreated cells.
  • Cellular Imaging : Fluorescent tagging of the acetamide group (e.g., BODIPY derivatives) to track subcellular localization .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. How can impurities or degradation products be identified and mitigated during scale-up?

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradants via LC-MS/MS.
  • Byproduct Isolation : Use preparative HPLC to isolate impurities (>0.1%) and characterize them via 1H^1H-NMR.
  • Process Refinement : Implement membrane separation technologies (e.g., nanofiltration) to remove residual maleimide derivatives from synthesis .

Q. What advanced methodologies support structure-activity relationship (SAR) studies for this compound?

  • Fragment-Based Design : Synthesize analogs with modified imidazoline rings (e.g., 4,5-diphenyl substitutions from ) to assess steric effects.
  • Free-Wilson Analysis : Statistically correlate substituent positions (e.g., nitro group at phenyl vs. imidazole) with bioactivity .
  • Cryo-EM : If the compound targets large protein complexes, resolve binding modes at near-atomic resolution .

Q. Methodological Notes

  • Safety Protocols : Adhere to chemical hygiene plans for handling nitroaromatics (potential mutagens) and thioethers (malodorous). Use fume hoods and PPE .
  • Data Reproducibility : Pre-register synthetic protocols on platforms like ChemRxiv and share raw NMR/MS data via repositories like Zenodo.

Properties

CAS No.

160518-40-1

Molecular Formula

C13H15ClN4O4S

Molecular Weight

358.80 g/mol

IUPAC Name

N-[4-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetyl]-2-nitrophenyl]acetamide;hydrochloride

InChI

InChI=1S/C13H14N4O4S.ClH/c1-8(18)16-10-3-2-9(6-11(10)17(20)21)12(19)7-22-13-14-4-5-15-13;/h2-3,6H,4-5,7H2,1H3,(H,14,15)(H,16,18);1H

InChI Key

NXZYEKIURKHDOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.